molecular formula C22H24N4O5 B5152706 METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5152706
M. Wt: 424.4 g/mol
InChI Key: BDDNSAWYSLBZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of METHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

methyl 1,7-dimethyl-2,4-dioxo-3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-11-7-12(2)18(13(3)8-11)24-16(27)10-26-20(28)17-15(21(29)31-6)9-14(4)23-19(17)25(5)22(26)30/h7-9H,10H2,1-6H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDNSAWYSLBZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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